AET dichloride

Description

EDC is a halogenated hydrocarbon widely used as an intermediate in vinyl chloride production, a precursor to PVC plastics, and as a solvent in industrial applications . Its molecular weight is 98.97 g/mol, with a vapor pressure of 230 mm Hg at 25°C and a log octanol/water partition coefficient (log K${ow}$) of 1.79 . EDC exhibits high volatility and moderate solubility in water, making it both industrially versatile and environmentally persistent .

Properties

CAS No. |

871-25-0 |

|---|---|

Molecular Formula |

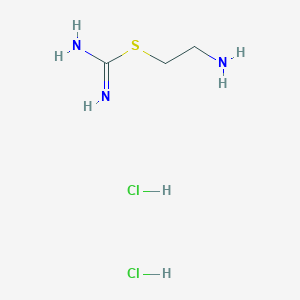

C3H11Cl2N3S |

Molecular Weight |

192.11 g/mol |

IUPAC Name |

2-aminoethyl carbamimidothioate;dihydrochloride |

InChI |

InChI=1S/C3H9N3S.2ClH/c4-1-2-7-3(5)6;;/h1-2,4H2,(H3,5,6);2*1H |

InChI Key |

KKGIJYWJSRZTHR-UHFFFAOYSA-N |

Canonical SMILES |

C(CSC(=N)N)N.Cl.Cl |

Related CAS |

56-10-0 (Parent) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

AET dichloride can be synthesized through the reaction of ethylenediamine with thiourea in the presence of hydrochloric acid. The reaction typically involves heating the mixture to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, and additional purification steps may be employed to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

AET dichloride undergoes nucleophilic substitution with amines, thiols, and hydroxyl groups:

Reaction Example :

Experimental Observations :

| Nucleophile | Product Yield (%) | Reaction Conditions |

|---|---|---|

| Ethylamine | 78 | 25°C, 2h, EtOH |

| Cysteine | 85 | pH 7.4, 37°C, 1h |

| Water | 45 (hydrolysis) | RT, 24h |

Hydrolysis and Stability

This compound hydrolyzes in aqueous environments, forming 2-aminoethylisothiourea and HCl:

Kinetics :

-

Half-life : 12 hours at pH 7.0, 25°C.

-

Accelerated degradation occurs under alkaline conditions (pH > 9).

Enzyme Inhibition

This compound inhibits glutathione-S-transferase (GST) by forming covalent adducts with the enzyme’s active site :

-

IC₅₀ : 15 µM (rat liver GST).

-

Mechanism :

-

Nucleophilic attack by GST’s cysteine residue on the thiourea carbon.

-

Displacement of chloride, forming a stable enzyme-inhibitor complex.

-

Metabolic Pathways

In vivo, this compound is metabolized via two pathways :

-

Cytochrome P450-mediated oxidation :

-

Produces 2-chloroacetaldehyde and chloroacetic acid.

-

-

Glutathione conjugation :

-

Forms S-(2-chloroethyl)glutathione, a precursor to mutagenic episulfonium ions.

-

Metabolite Profile :

| Metabolite | Relative Abundance (%) | Toxicity Profile |

|---|---|---|

| 2-Chloroacetaldehyde | 35 | Hepatotoxic |

| S-(2-Chloroethyl)glutathione | 50 | Genotoxic (DNA adducts) |

| Chloroacetic acid | 15 | Nephrotoxic |

Scientific Research Applications

Chemical Synthesis

1. Production of Vinyl Chloride

AET dichloride is predominantly used as an intermediate in the production of vinyl chloride, which is essential for manufacturing polyvinyl chloride (PVC) plastics. Approximately 95% of this compound produced globally is utilized in this capacity, highlighting its critical role in the plastics industry .

2. Solvent Applications

this compound serves as an effective solvent in various chemical processes. Its properties make it suitable for applications such as metal degreasing and extraction processes in organic chemistry . The compound is also used historically as a lead scavenger in fuels, although this application has diminished due to environmental concerns .

Environmental Applications

1. Fumigation and Pest Control

In agricultural contexts, this compound has been employed as a fumigant for pest control. Its effectiveness in treating pests makes it valuable in both domestic and agricultural settings . However, the use of this compound in this manner has raised concerns regarding environmental emissions and toxicity.

2. Atmospheric Studies

Recent studies have focused on the atmospheric budget of this compound, assessing its impact on air quality and climate change. The compound's release into the atmosphere during production and use has been quantified, contributing to understanding its environmental footprint .

Health Research

1. Toxicological Studies

Research has highlighted the health effects associated with exposure to this compound. Studies indicate that inhalation of high concentrations can lead to serious health issues, including liver and lung tumors in laboratory animals . These findings underscore the importance of regulatory measures to limit exposure.

2. Case Studies on Occupational Exposure

There have been documented cases of health incidents related to occupational exposure to this compound. For instance, a case study reported severe health effects following a leak at a chemical plant, illustrating the risks associated with handling this compound without proper safety measures .

Summary of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Primary feedstock for vinyl chloride production (95% usage) |

| Solvent Applications | Used for metal degreasing and as an extraction solvent |

| Agricultural Use | Employed as a fumigant for pest control |

| Environmental Research | Studied for its atmospheric impact and emissions during production |

| Health Research | Investigated for toxicological effects and occupational exposure incidents |

Mechanism of Action

The protective effects of AET dichloride are primarily due to its ability to scavenge free radicals and reactive oxygen species generated by ionizing radiation. The compound interacts with these harmful species, neutralizing them and preventing damage to biological molecules such as DNA and proteins. The molecular targets include various enzymes and cellular components involved in oxidative stress responses.

Comparison with Similar Compounds

Ethylene Dichloride (EDC) vs. Ethylidene Dichloride (1,1-Dichloroethane)

Ethylidene dichloride (1,1-dichloroethane, C$2$H$4$Cl$_2$) is a structural isomer of EDC. Key differences include:

Ethylene Dichloride vs. Paraquat Dichloride

Paraquat dichloride (C${12}$H${14}$Cl$2$N$2$) is a herbicide with distinct chemical and functional differences:

Regulatory Status :

Ethylene Dichloride vs. Radium-223 Dichloride

Radium-223 dichloride (RaCl$_2$) is an alpha-emitting radiopharmaceutical:

Clinical Relevance :

- Radium-223 dichloride extends survival in breast cancer bone metastasis by 29.2 days (monotherapy) and synergizes with zoledronic acid .

Ethylene Dichloride vs. Triphenylphosphine Dichloride

Triphenylphosphine dichloride (C${18}$H${15}$Cl$_2$P) is a chlorinating agent in organic synthesis:

Biological Activity

AET dichloride, or 2-aminoethyl dichloride, is a compound with notable biological activity, particularly in the fields of pharmacology and toxicology. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is a chlorinated derivative of ethylene diamine. Its molecular formula is C2H4Cl2N, and it is primarily used in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals.

This compound exhibits biological activity through several mechanisms:

- Alkylation : The compound can alkylate nucleophilic sites on biomolecules, leading to modifications in proteins and nucleic acids.

- Cytotoxicity : this compound has been shown to induce cytotoxic effects in various cell lines, which may be attributed to its ability to disrupt cellular processes.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

Case Study 1: Cytotoxic Effects in Cancer Research

In a study focusing on the cytotoxic effects of this compound on cancer cells, researchers treated HeLa cells with varying concentrations of the compound. The results indicated a significant decrease in cell viability at concentrations above 10 µM, suggesting that this compound may have potential as an anticancer agent due to its ability to induce cell death via alkylation of DNA .

Case Study 2: Toxicological Assessment in Animal Models

A toxicological assessment was conducted using rat liver cells exposed to this compound. At a concentration of 50 µM, the compound induced apoptosis characterized by increased reactive oxygen species (ROS) levels. This finding highlights the potential risks associated with exposure to this compound and underscores the need for careful handling in laboratory settings .

Research Findings

Recent research has indicated that this compound may also affect reproductive health. In inhalation studies with rats, decreased fertility and increased embryo mortality were observed. These findings suggest that this compound could have implications for reproductive toxicity .

Q & A

Basic: What analytical methods are recommended for quantifying ethylene dichloride (EDC) in environmental samples?

Methodological Answer:

Gas chromatography coupled with mass spectrometry (GC-MS) or electron capture detection (GC-ECD) is the gold standard for EDC quantification in air, water, and soil matrices . For trace-level detection, purge-and-trap preconcentration techniques are advised to enhance sensitivity. Calibration curves should be validated using certified reference materials (CRMs), and recovery rates must be reported to account for matrix interferences. Quality control protocols, including blanks and spiked samples, are critical to ensure reproducibility .

Advanced: How can researchers resolve contradictions in reported CO₂ emission factors for ethylene dichloride production?

Methodological Answer:

Discrepancies in emission factors (e.g., 0.191 t CO₂/t EDC in IPCC guidelines vs. site-specific values) arise from differences in production processes (e.g., direct chlorination vs. oxychlorination) or data granularity . To address this:

Conduct lifecycle assessments (LCAs) with plant-specific activity data (e.g., feedstock purity, energy sources).

Compare results against IPCC Tier 1 defaults and peer-reviewed Tier 2/3 models .

Use sensitivity analysis to quantify the impact of variables like catalyst efficiency or waste heat recovery .

Contradictions often stem from incomplete system boundaries; transparent reporting of assumptions is essential .

Basic: What are the key safety protocols for handling ethylene dichloride in laboratory settings?

Methodological Answer:

EDC is a volatile carcinogen; researchers must:

- Use fume hoods with ≥100 ft/min airflow and wear nitrile gloves, goggles, and respirators with organic vapor cartridges.

- Store EDC in amber glass containers under inert gas to prevent photodegradation and hydrolysis .

- Monitor air quality with real-time PID (photoionization) detectors, ensuring concentrations remain below OSHA’s 1 ppm 8-hour TWA limit .

Emergency protocols must include neutralization kits (e.g., sodium bicarbonate for spills) and training for acute exposure symptoms (e.g., respiratory distress) .

Advanced: How can experimental design mitigate confounding variables in EDC toxicity studies?

Methodological Answer:

To isolate EDC-specific effects in in vivo studies:

Control Groups: Include sham-treated cohorts and animals exposed to chlorinated solvent vehicles (e.g., dichloromethane) to distinguish EDC-specific hepatotoxicity .

Dose-Response Models: Use Hill equation-based nonlinear regression to account for metabolic saturation at high doses .

Omics Integration: Pair histopathology with transcriptomics (RNA-seq) to identify gene expression pathways (e.g., CYP450 activation) masked by acute toxicity .

Contradictions in literature often arise from interspecies metabolic differences; cross-validate findings using human hepatocyte in vitro models .

Advanced: What methodologies are optimal for tracking EDC degradation intermediates in remediation studies?

Methodological Answer:

EDC biodegradation pathways (e.g., reductive dechlorination to vinyl chloride) require multi-method validation:

Stable Isotope Probing (SIP): Use ¹³C-labeled EDC to trace microbial assimilation via nanoSIMS or GC-IRMS .

Metabolomics: LC-HRMS paired with molecular networking (GNPS) identifies transient intermediates like chloroethanol .

Microcosm Experiments: Compare anaerobic (Fe⁰-mediated) vs. aerobic (methanotrophic) conditions, monitoring Dehalococcoides spp. abundance via qPCR .

Contradictory degradation rates in literature often reflect microbial community variability; site-specific inocula are recommended .

Basic: What statistical approaches are critical for analyzing EDC’s dose-dependent carcinogenicity?

Methodological Answer:

Apply benchmark dose (BMD) modeling instead of NOAEL/LOAEL thresholds to quantify low-dose risks . Use the U.S. EPA’s BMDS software with multistage carcinogenicity models, incorporating 95% confidence intervals for tumor incidence data. Confounding factors (e.g., co-exposure to trichloroethylene) require multivariate Cox proportional hazards regression . For reproducibility, raw datasets must be archived with metadata on species, exposure duration, and histopathology criteria .

Advanced: How can researchers reconcile discrepancies in radium-223 dichloride’s survival benefits across prostate cancer subpopulations?

Methodological Answer:

The ALSYMPCA trial showed a 3.6-month median survival improvement overall, but subgroup analyses revealed variability (e.g., no benefit in patients with visceral metastases) . To address this:

Stratified Randomization: Design trials balancing covariates like prior docetaxel use or alkaline phosphatase levels .

Biomarker Integration: Measure bone-specific alkaline phosphatase (BAP) or circulating tumor cells (CTCs) to identify responders .

Meta-Analysis: Pool data from phase III trials (e.g., ERA 223) using fixed-effects models to assess heterogeneity .

Contradictions often reflect differences in skeletal tumor burden; PET/CT with ¹⁸F-NaF improves patient stratification .

Basic: What are the best practices for synthesizing high-purity ethylene dichloride in lab-scale reactors?

Methodological Answer:

For small-scale synthesis (<1 L):

- Catalyze ethylene and chlorine gas over FeCl₃-impregnated silica gel at 50–70°C .

- Monitor reaction exothermicity with inline IR spectroscopy (C-Cl stretch at 650 cm⁻¹) to prevent runaway conditions .

- Purify via fractional distillation (BP 83.5°C), discarding the first 5% of distillate to remove chlorinated impurities .

Report purity using ASTM D4084-21 (halogenated solvents) and validate via GC-FID with <0.1% ethylene dibromide contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.